(2R)-2-amino-3-bromopropanoic acid hydrobromide
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Overview
Description
(2R)-2-amino-3-bromopropanoic acid hydrobromide is a chiral amino acid derivative It is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-bromopropanoic acid hydrobromide typically involves the bromination of (2R)-2-amino-3-hydroxypropanoic acid. This reaction can be carried out using hydrobromic acid in the presence of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2). The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the hydroxy group to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-bromopropanoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of (2R)-2-amino-3-hydroxypropanoic acid or (2R)-2-amino-3-thiopropanoic acid.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (2R)-2-amino-3-hydroxypropanoic acid.
Scientific Research Applications
(2R)-2-amino-3-bromopropanoic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-bromopropanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-chloropropanoic acid
- (2R)-2-amino-3-iodopropanoic acid
- (2R)-2-amino-3-fluoropropanoic acid
Uniqueness
(2R)-2-amino-3-bromopropanoic acid hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.
Properties
CAS No. |
2639391-10-7 |
---|---|
Molecular Formula |
C3H7Br2NO2 |
Molecular Weight |
248.9 |
Purity |
95 |
Origin of Product |
United States |
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